4,4-Dimethylmorpholin-4-ium

Description

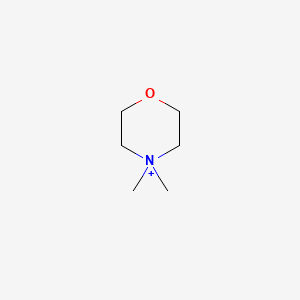

4,4-Dimethylmorpholin-4-ium chloride (CAS: 10397-13-4) is a quaternary ammonium compound with the molecular formula C₆H₁₄ClNO. It features a morpholinium core where the nitrogen atom is substituted with two methyl groups, forming a positively charged species balanced by a chloride counterion . This compound is widely recognized as a plant growth regulator, marketed under names such as "调节安" (China) and "Stimulin RW 3." Studies demonstrate its role in inhibiting lettuce hypocotyl elongation, suggesting allelopathic or growth-regulatory activity . Its commercial availability and stability make it a practical choice for agricultural applications .

Properties

IUPAC Name |

4,4-dimethylmorpholin-4-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO/c1-7(2)3-5-8-6-4-7/h3-6H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJZCFLYJRMBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275979 | |

| Record name | 4,4-dimethylmorpholin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38170-33-1 | |

| Record name | 4,4-dimethylmorpholin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylmorpholin-4-ium can be synthesized through the quaternization of morpholine with methyl iodide. The reaction typically involves the following steps:

Starting Material: Morpholine.

Reagent: Methyl iodide.

Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylmorpholin-4-ium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to morpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under mild conditions.

Major Products Formed

Oxidation: N-oxides.

Reduction: Morpholine derivatives.

Substitution: Various substituted morpholine compounds.

Scientific Research Applications

4,4-Dimethylmorpholin-4-ium has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4,4-Dimethylmorpholin-4-ium involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The quaternary ammonium group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The morpholinium core is shared among several derivatives, but substituents and counterions dictate their properties and applications. Key structural differences are summarized below:

Functional and Application Differences

This compound Chloride

- Application : Primarily used in agriculture to regulate plant growth. Knypl and Janas (1977) reported its inhibitory effects on lettuce hypocotyl elongation at concentrations as low as 10⁻⁴ M .

DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride)

- Application : A coupling reagent in peptide synthesis and amide bond formation. The triazine group activates carboxylic acids, enabling efficient reactions under mild conditions .

- Advantages : Reusable due to reversible Z/E isomerization under light or heat, reducing waste in synthesis workflows .

HC-3 Analogues (Bisquaternary Morpholinium Derivatives)

- Application : Studied for their interaction with choline acetyltransferase (ChAc). The internitrogen distance between the two quaternary centers significantly impacts acetylation efficiency, with optimal activity observed at 10–12 Å spacing .

Zincate Coordination Complex

- Application : Utilized in material science for dielectric and magnetic applications. The morpholinium cations stabilize the zincate structure, enabling tailored electronic properties .

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Key Research Findings and Data

Handling and Stability Considerations

- This compound chloride : Requires standard safety measures (gloves, goggles) due to irritant properties .

- DMTMM : Stable in anhydrous conditions but hydrolyzes in aqueous media, necessitating dry storage .

- 4-(4,6-Dichloropyrimidin-2-yl)morpholine : Reactive toward nucleophiles; handling in inert atmospheres recommended .

Biological Activity

4,4-Dimethylmorpholin-4-ium, specifically in its iodide form, has garnered attention in the field of biological research due to its potential therapeutic applications and interactions with various biological systems. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Formula

- Molecular Formula : C₆H₁₄N₁O·I

- Molecular Weight : 243.09 g/mol

The synthesis of this compound iodide typically involves the reaction of morpholine with methyl iodide in a controlled environment, often utilizing solvents like 1-methyl-2-pyrrolidinone. This method allows for high yields and purity essential for biological studies.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Notably, it has been shown to affect central inhibitory kinases involved in cytokinesis and cell cycle regulation. This interaction suggests a potential role in modulating cellular processes such as division and apoptosis .

Interaction with Choline Transporters

Research indicates that compounds related to this compound can inhibit the high-affinity choline transporter (CHT1). This inhibition reduces the availability of choline for acetylcholine synthesis, which is crucial for neurotransmission and muscle contraction. Such mechanisms highlight its relevance in neurological studies and potential applications in treating neurodegenerative diseases .

Anticancer Properties

Recent studies have explored the anticancer properties of this compound. For instance, a study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The compound demonstrated significant cytotoxic effects against various cancer types, suggesting its potential as a chemotherapeutic agent.

Neuropharmacological Effects

In neuropharmacology, this compound has been investigated for its effects on neurotransmitter dynamics. By inhibiting choline uptake, it may alter acetylcholine levels in synaptic clefts, impacting cognitive functions and muscle control. This mechanism has been particularly relevant in studies focusing on Alzheimer's disease models.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.